D-[2-13C]Galactose
Overview
Description
D-[2-13C]Galactose: is a labeled form of D-Galactose, where the carbon at position 2 is replaced with the isotope carbon-13. This compound is often used in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 181.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[2-13C]Galactose typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is then converted to galactose through enzymatic or chemical processes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. Techniques such as ion-exchange chromatography and gas chromatography-mass spectrometry (GC-MS) are often employed to purify and analyze the compound .
Chemical Reactions Analysis
Types of Reactions: D-[2-13C]Galactose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of galactose in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce D-Galactonic acid, while reduction can yield D-Galactitol .
Scientific Research Applications
Chemistry: D-[2-13C]Galactose is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. Its labeled carbon allows for detailed analysis of molecular interactions and conformational changes .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of galactose in cellular processes. It is particularly useful in studies of galactose metabolism and related disorders .
Medicine: this compound is employed in diagnostic tests to evaluate liver function and assess liver disease. It is also used in drug delivery systems to target specific cells expressing galactose receptors .
Industry: In the industrial sector, this compound is used in the production of low-calorie sweeteners and biofuels. Its labeled form allows for precise monitoring of production processes and quality control .
Mechanism of Action
D-[2-13C]Galactose exerts its effects through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to track its movement and interactions within cells. The primary pathway for galactose metabolism is the Leloir pathway, which involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase (GALM) . This pathway is crucial for understanding the role of galactose in energy production and cellular function.
Comparison with Similar Compounds
- D-Galactose-1-13C
- D-Mannitol-1-13C
- Thiourea-13C
Uniqueness: D-[2-13C]Galactose is unique due to its specific labeling at the second carbon position. This allows for more precise studies of metabolic pathways compared to other labeled compounds. Its applications in NMR spectroscopy, metabolic tracing, and diagnostic tests highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-CFKSTTJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746041 | |
Record name | D-(2-~13~C)-lyxo-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314062-47-0 | |
Record name | D-(2-~13~C)-lyxo-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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